molecular formula C15H18N2O4 B12212426 Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate

Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate

Cat. No.: B12212426
M. Wt: 290.31 g/mol
InChI Key: RNLBLHKWAIISER-UHFFFAOYSA-N
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Description

Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate is a complex organic compound that features a benzofuran ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate typically involves the condensation of 3-oxo-1,3-dihydro-2-benzofuran with piperazine-1-carboxylate under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-yl alcohols .

Scientific Research Applications

Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antiviral properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
  • 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid
  • Indole derivatives

Uniqueness

Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate is unique due to its combined benzofuran and piperazine structure, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research .

Biological Activity

Ethyl 4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This compound is characterized by its unique structural features, which include a benzofuran moiety and a piperazine ring, both of which are known to contribute to various pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H16N2O3\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{3}

This structure includes:

  • A benzofuran core that may influence its interaction with biological targets.
  • A piperazine ring, which is often associated with various pharmacological activities.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial and antifungal properties. For instance, derivatives of piperazine have been reported to exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties : Some benzofuran derivatives are known for their anti-HIV activity. The structural motifs present in this compound may contribute to similar antiviral effects .
  • Anticancer Potential : The presence of the benzofuran moiety in various compounds has been linked to anticancer activity. Studies suggest that such compounds can induce apoptosis in cancer cells, although specific data on this compound remains limited .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperazine derivatives. The results indicated that modifications on the piperazine ring significantly affected the antibacterial potency. For example, compounds with halogen substitutions demonstrated enhanced activity against Gram-positive and Gram-negative bacteria .

CompoundMIC (mg/mL)Target Organism
Compound A0.0039S. aureus
Compound B0.025E. coli
Ethyl 4-(3-oxo...)TBDTBD

Antiviral Activity

Research into structurally related compounds has shown that certain benzofuran derivatives can inhibit viral replication mechanisms. The presence of functional groups like carbonyls in the benzofuran structure is believed to play a crucial role in these interactions .

Case Study 1: Antibacterial Efficacy

In a comparative study, several piperazine derivatives were synthesized and tested for their antibacterial properties. Ethyl 4-(3-oxo...) was among the compounds evaluated, showing promising results against resistant bacterial strains.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of benzofuran derivatives highlighted the potential of similar compounds in inducing cell cycle arrest and apoptosis in various cancer cell lines.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

ethyl 4-(3-oxo-1H-2-benzofuran-1-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H18N2O4/c1-2-20-15(19)17-9-7-16(8-10-17)13-11-5-3-4-6-12(11)14(18)21-13/h3-6,13H,2,7-10H2,1H3

InChI Key

RNLBLHKWAIISER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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